AlPcS4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

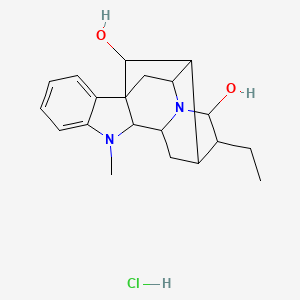

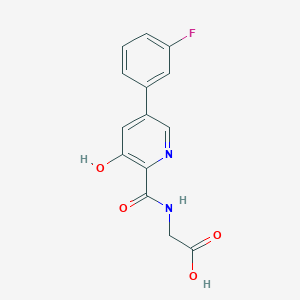

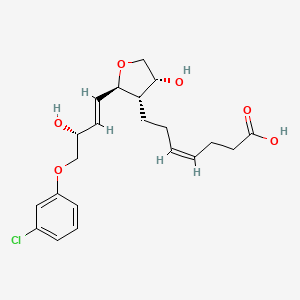

AlPcS4 , also known as aluminum phthalocyanine tetrasulfonate Chloroaluminum tetrasulfophthalocyanine; or AlS4Pc, AlPcS4(a), is a potent photosensitizer, and is potentially useful in cancer sonodynamic therapy and cancer photodynamic therapy. Aluminum phthalocyanine disulfonate is a mixture of regional isomers, in which sulfonate group can be in 3- or 4- position in phenyl ring. Aluminum phthalocyanine disulfonate is also a Coloring Agent; Dermatologic Agent; Fluorescent Dye; Indicators and Reagent; Luminescent Agent; Photosensitizing Agent; Radiation-Sensitizing Agent.

Applications De Recherche Scientifique

1. Photodynamic Therapy (PDT) Applications

Al(III) phthalocyanine chloride tetrasulfonic acid (AlPcS4) is extensively researched for its applications in photodynamic therapy (PDT). It's recognized for its deep tissue penetration, high quantum yields, good photostability, and low photobleaching, making it a promising agent for cancer treatment. Various studies have explored its use in gastric cancer therapy, with different drug carriers like gold nanorods and cationic liposomes enhancing its PDT effect on gastric cancer cells (Xin et al., 2018). Additionally, transferrin-conjugated liposome targeting of AlPcS4 to rat bladder carcinoma cells has shown effective tumor-selective accumulation, suggesting its potential for photodynamic therapy of superficial bladder tumors (Derycke et al., 2004).

2. Enhancing Photodynamic Therapy Efficiency

Research has shown that incorporating AlPcS4 onto plasmonic Au nanorings significantly enhances its cellular internalization and the generation of reactive oxygen species (ROS), crucial for photodynamic therapy. This method demonstrated substantial efficacy in the treatment of human breast cancer cells (Hu et al., 2015). Another innovative approach involves the use of mesoporous silica-coated gold nanorods, integrating treatments like photothermal therapy, PDT, and chemotherapy. This multifunctional nanocomposite specifically targets hepatoma cells, showing significant potential in oncotherapy (Luo et al., 2016).

3. Interaction with Biological Interfaces

AlPcS4 has been investigated for its interactions at biological interfaces, particularly in cancerous and noncancerous human breast tissues. Studies using spectroscopies like IR, Raman, and UV–vis have provided insights into molecular interactions and primary events at these interfaces, highlighting differences in photochemical dynamics between biological tissues and aqueous solutions (Abramczyk et al., 2013).

4. Targeting Cancer Cells

Efforts to enhance the photodynamic activity of AlPcS4 include its specific delivery to tumor cells, like HeLa cells, which overexpress the transferrin receptor. Transferrin conjugated PEG-liposomes containing AlPcS4 showed significantly higher photocytotoxicity compared to free AlPcS4, demonstrating a potent approach for targeting cancer cells (Gijsens et al., 2002).

5. Interaction with Human Serum Albumin

The interaction of AlPcS4 with human serum albumin (HSA) has been explored, showing high-binding affinity and the identification of two binding sites. This interaction, predominantly electrostatic, indicates that HSA could be a major endogenous carrier of AlPcS4 (Filyasova et al., 2001).

6. Subcellular Localization in Cancer Cells

Studies on metastatic human melanoma (HT-144) cells have contributed to understanding the subcellular localization of AlPcS4, suggesting its potential as a sensitizer for melanoma skin cancer treatments (Ndhundhuma et al., 2011).

Propriétés

Numéro CAS |

144082-45-1 |

|---|---|

Nom du produit |

AlPcS4 |

Formule moléculaire |

C32H16AlClN8O12S4 |

Poids moléculaire |

895.1955 |

Nom IUPAC |

Aluminate(4-), chloro[29H,31H-phthalocyanine-2,9,17,24-tetrasulfonato(6-)-N29,N30,N31,N32]-, (SP-5-13)- |

InChI |

InChI=1S/C32H16N8O12S4.Al.ClH/c41-53(42,43)13-1-5-17-21(9-13)29-35-25(17)33-26-18-6-2-14(54(44,45)46)10-22(18)31(36-26)40-32-24-12-16(56(50,51)52)4-8-20(24)28(38-32)34-27-19-7-3-15(55(47,48)49)11-23(19)30(37-27)39-29;;/h1-12H,(H4-2,33,34,35,36,37,38,39,40,41,42,43,44,45,46,47,48,49,50,51,52);;1H/q-2;+3;/p-1 |

Clé InChI |

ZFWXERRHYQLDNT-UHFFFAOYSA-M |

SMILES |

Cl[Al]123N4C5=NC6=[N]1C(C7=C6C=C(C=C7)S(=O)(O)=O)=NC8=C9C=CC(S(=O)(O)=O)=CC9=C(N38)N=C(C%10=C%11C=CC(S(=O)(O)=O)=C%10)[N]2=C%11N=C4C%12=C5C=C(S(=O)(O)=O)C=C%12 |

Apparence |

Solid powder |

Pureté |

>90% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

AlPcS4 or AlS4Pc, or AlPcS4(a); Chloroaluminum tetrasulfophthalocyanine; Aluminum phthalocyanine tetrasulfonate tetrasodium; Al(III) Phthalocyanine Chloride Tetrasulfonic tetrasodium; MFCD#: MFCD00672294. |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.